

Spectroscopic Profile of Phenol, 2-(1H-benzimidazol-2-yl)-: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Phenol, 2-(1H-benzimidazol-2-yl)-**

Cat. No.: **B057587**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound **Phenol, 2-(1H-benzimidazol-2-yl)-**, a molecule of significant interest in medicinal chemistry and materials science. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a comprehensive resource for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **Phenol, 2-(1H-benzimidazol-2-yl)-**. The chemical shifts in ^1H and ^{13}C NMR spectra are indicative of the electronic environment of the protons and carbon atoms, respectively, within the molecule.

^1H NMR Spectral Data

The ^1H NMR spectrum of **Phenol, 2-(1H-benzimidazol-2-yl)-** provides valuable information about the arrangement of protons. The data presented below was obtained in a deuterated solvent, typically DMSO-d₆, which is effective at dissolving benzimidazole derivatives and allows for the observation of the N-H proton.[\[1\]](#)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.0 - 13.6	Broad Singlet	1H	N-H (imidazole)[1]
~7.77	Multiplet	1H	Aromatic H
~7.24	Multiplet	1H	Aromatic H
~7.23	Multiplet	1H	Aromatic H
~7.05	Multiplet	1H	Aromatic H
~6.89	Multiplet	1H	Aromatic H
~6.77	Multiplet	2H	Aromatic H, N-H[2]
~6.74	Singlet	1H	O-H (phenol)[2]

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the concentration of the sample.

¹³C NMR Spectral Data

Due to the symmetry in the phenol and benzimidazole rings, not all carbon atoms are chemically equivalent, leading to a specific number of signals in the ¹³C NMR spectrum.[3] The ipso-carbon attached to the hydroxyl group is typically deshielded and appears at a lower field.

Chemical Shift (δ , ppm)	Assignment
~150-160	C-OH (ipso-carbon of phenol)
~115-140	Aromatic Carbons

Note: Specific assignments for all carbon atoms require more detailed 2D NMR experiments. The provided data is based on typical ranges for similar structures.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:[1]

- Accurately weigh 5-25 mg of **Phenol, 2-(1H-benzimidazol-2-yl)-**.[\[1\]](#)
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[\[1\]](#)
- Transfer the solution into a 5 mm NMR tube.
- If necessary, filter the solution through a small plug of glass wool to remove any particulate matter.[\[1\]](#)

Data Acquisition:

- Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
- Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- Acquire the spectra at room temperature.
- Process the data using appropriate software to obtain the chemical shifts, multiplicities, and integrals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Phenol, 2-(1H-benzimidazol-2-yl)-** will show characteristic absorption bands for the O-H, N-H, C-N, C-O, and aromatic C-H and C=C bonds.

Wavenumber (cm ⁻¹)	Vibration Type	Characteristic
3421-3402	O-H stretch (phenol)	Broad band [2]
3236	N-H stretch (imidazole)	Sharp to broad peak [2]
3100-3000	Aromatic C-H stretch	Sharp peaks [4]
1600-1440	Aromatic C=C stretch	Strong absorptions [4]
~1220	C-O stretch (phenol)	Distinguishing peak [4]

Experimental Protocol for IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **Phenol, 2-(1H-benzimidazol-2-yl)-** with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Scan the sample over a range of 4000 to 400 cm^{-1} .
- Collect a background spectrum of the empty sample compartment.
- The instrument software will automatically subtract the background from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Phenol, 2-(1H-benzimidazol-2-yl)-, with its conjugated aromatic system, is expected to exhibit strong absorption in the UV region.

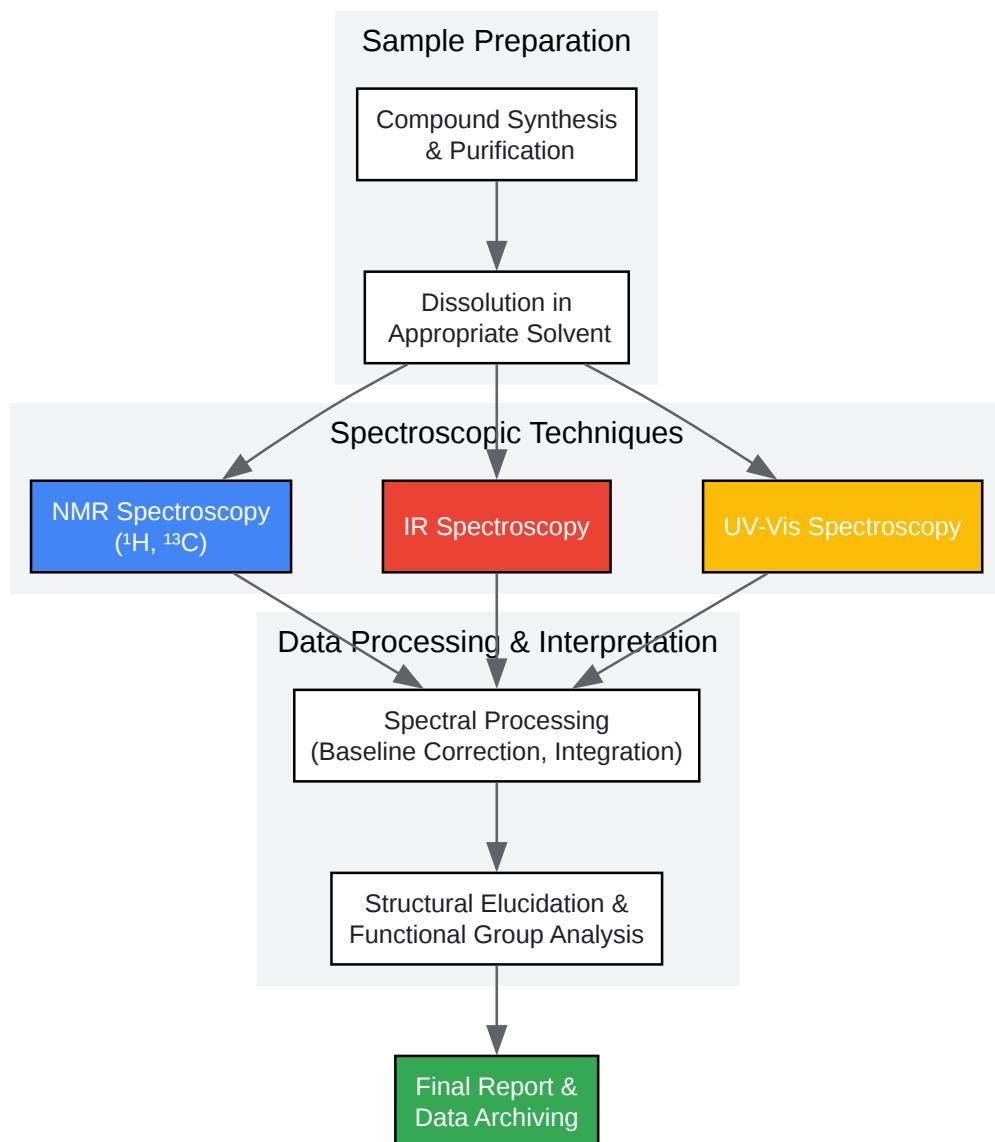
λ_{max} (nm)	Solvent	Electronic Transition
~340, ~406	DMF	$\pi \rightarrow \pi^*$

Note: The absorption maxima (λ_{max}) can be influenced by the solvent polarity.^[5] In polar solvents, a red shift (to longer wavelengths) for $\pi \rightarrow \pi$ transitions is often observed.^{[5]*}

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

- Prepare a stock solution of **Phenol, 2-(1H-benzimidazol-2-yl)-** of a known concentration in a spectroscopic grade solvent (e.g., ethanol, methanol, or DMF).
- Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0.


Data Acquisition:

- Use a dual-beam UV-Vis spectrophotometer.[6]
- Use a 1 cm path length quartz cuvette.[7]
- Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.[6]
- Record the absorption spectrum over a wavelength range of approximately 200-800 nm.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **Phenol, 2-(1H-benzimidazol-2-yl)-**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

This guide provides a foundational set of spectroscopic data and protocols for **Phenol, 2-(1H-benzimidazol-2-yl)-**. Researchers are encouraged to use this information as a reference and

to adapt the experimental conditions as needed for their specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization Benzimidazole Ring by using O-Phenylenediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. ¹³C nmr spectrum of phenol C₆H₆O C₆H₅OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C₁₃ ¹³-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. infrared spectrum of phenol C₆H₆O C₆H₅OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Phenol, 2-(1H-benzimidazol-2-yl)-: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057587#spectroscopic-data-nmr-ir-uv-vis-of-phenol-2-1h-benzimidazol-2-yl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com